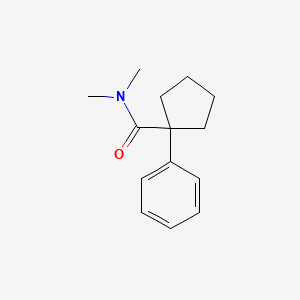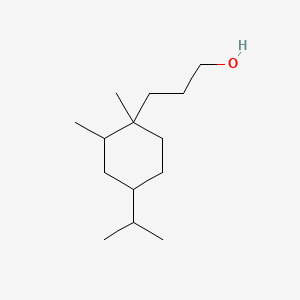
Isotridecyl 3-((dibutylchlorostannyl)thio)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves the reaction of isotridecyl alcohol with 3-[(dibutylchlorostannyl)thio]propionic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the ester bond. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The chlorostannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isotridecyl 3-[(dibutylchlorostannyl)thio]propionate can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethanes.
Triphenyltin hydroxide: Employed as a pesticide.
The uniqueness of isotridecyl 3-[(dibutylchlorostannyl)thio]propionate lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
84788-16-9 |
|---|---|
Molecular Formula |
C24H49ClO2SSn |
Molecular Weight |
555.9 g/mol |
IUPAC Name |
11-methyldodecyl 3-[dibutyl(chloro)stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S.2C4H9.ClH.Sn/c1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;;/h15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChI Key |
OIXIYYAZKGYDNG-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


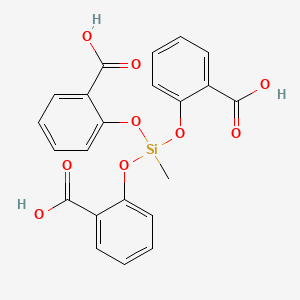


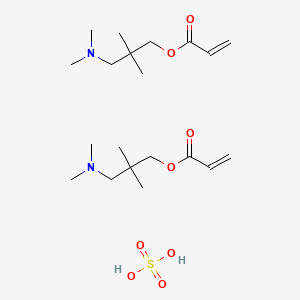

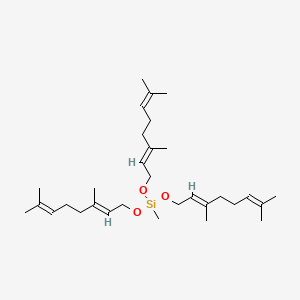


![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
